molecular formula C5H8O4 B1214518 Xylosan CAS No. 51246-94-7

Xylosan

Cat. No.: B1214518
CAS No.: 51246-94-7
M. Wt: 132.11 g/mol
InChI Key: OYJJPEGOLXZHDM-KKQCNMDGSA-N
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Description

Xylosan is a carbohydrate derivative with the molecular formula C5H8O4. It is a furanose form of arabinose, a five-carbon sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylosan can be synthesized through regioselective and stereospecific β-arabinofuranosylation. This process involves the use of a boronic acid catalyst under mild conditions. The glycosylation reactions proceed smoothly with a variety of diols, triols, and unprotected sugar acceptors, yielding the corresponding β-arabinofuranosides in high yields with complete β-stereoselectivity and high regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods involving boronic acid catalysts can be scaled up for industrial applications. The mild reaction conditions and high yields make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Xylosan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Xylosan has several applications in scientific research:

Mechanism of Action

The mechanism of action of Xylosan involves its participation in glycosidic bond formation and cleavage. Enzymes such as α-L-arabinofuranosidases catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked L-arabinofuranosyl residues from arabinose-substituted polysaccharides or oligosaccharides. This enzymatic activity is crucial for the bioconversion of lignocellulosic biomass .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the regioselective and stereospecific synthesis methods.

Properties

IUPAC Name

(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJPEGOLXZHDM-KKQCNMDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O1)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030107
Record name Xylosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51246-91-4, 51246-94-7
Record name 1,5-Anhydro-β-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51246-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydroarabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylosan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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